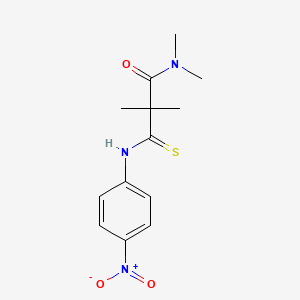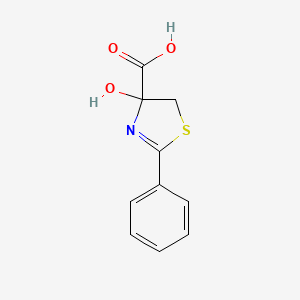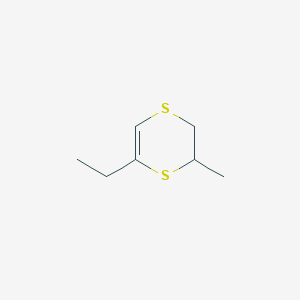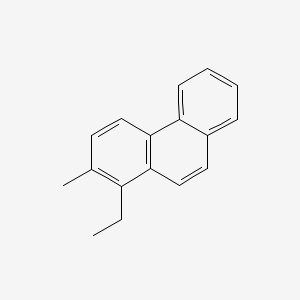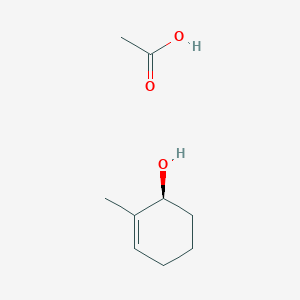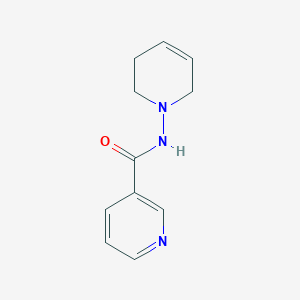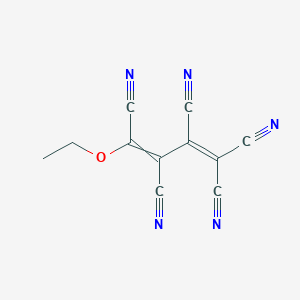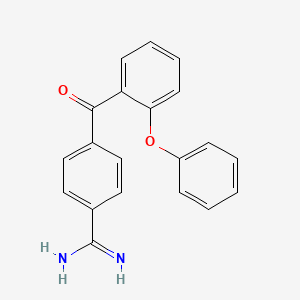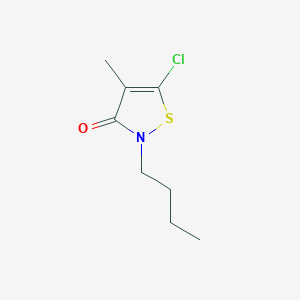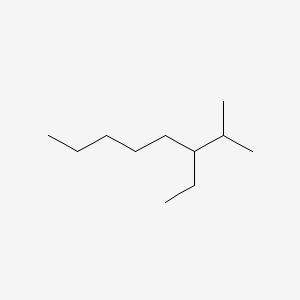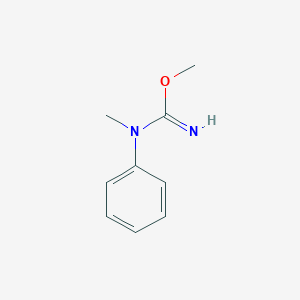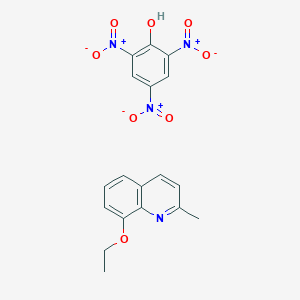
8-Ethoxy-2-methylquinoline;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethoxy-2-methylquinoline;2,4,6-trinitrophenol is a compound that combines two distinct chemical structures: 8-Ethoxy-2-methylquinoline and 2,4,6-trinitrophenol. The former is a derivative of quinoline, a heterocyclic aromatic organic compound, while the latter is a nitrophenol, known for its explosive properties and use in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-2-methylquinoline typically involves the ethoxylation of 2-methylquinoline. This can be achieved through a nucleophilic substitution reaction where an ethoxy group is introduced to the quinoline ring . The reaction conditions often require a base such as sodium ethoxide and an appropriate solvent like ethanol.
This process introduces nitro groups at the 2, 4, and 6 positions of the phenol ring .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
8-Ethoxy-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups under specific conditions.
Substitution: Both compounds can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin(II) chloride or iron in acidic conditions are used.
Substitution: Reagents like halogens, alkyl halides, and bases are commonly employed
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of 2,4,6-trinitrophenol.
Substitution: Various substituted quinoline and phenol derivatives
Scientific Research Applications
8-Ethoxy-2-methylquinoline;2,4,6-trinitrophenol has diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Employed in the manufacture of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Ethoxy-2-methylquinoline involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, contributing to its explosive properties .
Comparison with Similar Compounds
Similar Compounds
- 6-Ethoxy-2-methylquinolin-4-ol
- 8-Ethyl-4-hydroxy-2-methylquinoline
- Ethoxyquin
Uniqueness
8-Ethoxy-2-methylquinoline;2,4,6-trinitrophenol is unique due to the combination of the quinoline and nitrophenol structures, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications, from industrial uses to potential therapeutic applications .
Properties
CAS No. |
61703-94-4 |
|---|---|
Molecular Formula |
C18H16N4O8 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
8-ethoxy-2-methylquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H13NO.C6H3N3O7/c1-3-14-11-6-4-5-10-8-7-9(2)13-12(10)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-8H,3H2,1-2H3;1-2,10H |
InChI Key |
HJJHMCMEKSUHHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(C=C2)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


